Trihexyl(octyl)phosphonium chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

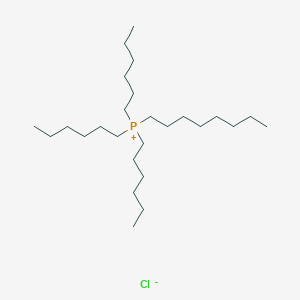

Trihexyl(octyl)phosphonium chloride is a phosphonium-based ionic liquid with the chemical formula C₂₆H₅₆ClP. It is known for its unique properties, including high thermal stability, low volatility, and excellent solubility in organic solvents. This compound is often used in various industrial and scientific applications due to its ability to act as a catalyst, solvent, and extractant.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Trihexyl(octyl)phosphonium chloride is typically synthesized through the reaction of trihexylphosphine with octyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product. The crude product is then purified through recrystallization or distillation to obtain high-purity this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes the use of high-purity starting materials and advanced purification techniques to ensure the final product meets the required specifications. The production process is designed to be efficient and environmentally friendly, minimizing waste and energy consumption .

Analyse Chemischer Reaktionen

Types of Reactions

Trihexyl(octyl)phosphonium chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

Oxidizing Agents: For oxidation reactions, agents such as hydrogen peroxide or potassium permanganate may be used.

Reducing Agents: Reducing agents like sodium borohydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce trihexyl(octyl)phosphonium hydroxide, while reactions with amines can yield corresponding phosphonium amine derivatives .

Wissenschaftliche Forschungsanwendungen

Applications Overview

-

Solvent Extraction

- TOPC is utilized for extracting metals and organic compounds due to its excellent solubility properties. It can selectively dissolve specific compounds based on ionic interactions, making it valuable in separation science.

- Case Study : In a study involving the extraction of precious metals from automotive catalysts, TOPC demonstrated high efficiency in recovering palladium and rhodium from leachate solutions .

-

Catalysis

- The compound acts as a catalyst in various organic reactions. Its ionic structure allows it to influence reaction rates and selectivity.

- Example Reactions :

- Catalytic reactions involving alkylation and acylation processes.

- Studies indicate that TOPC can enhance reaction yields in specific organic synthesis applications.

-

Electrochemical Applications

- TOPC's ionic conductivity makes it suitable for use in electrochemical devices, including batteries and fuel cells.

- Research Insight : Investigations into its performance in lithium-ion batteries reveal that TOPC can improve ionic transport and overall battery efficiency.

-

Biological Applications

- Preliminary studies suggest potential antimicrobial properties, indicating that phosphonium salts may exhibit cytotoxic effects against certain cancer cell lines.

- Potential Use : Its ionic liquid nature may enhance drug delivery mechanisms, although more research is needed to establish efficacy and safety profiles.

Wirkmechanismus

The mechanism of action of trihexyl(octyl)phosphonium chloride involves its ability to interact with various molecular targets through ionic interactions and hydrogen bonding. The compound can disrupt the structure of certain biomolecules, facilitating their extraction or separation. In catalytic applications, it can stabilize transition states and lower activation energies, enhancing reaction rates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Trihexyl(tetradecyl)phosphonium chloride

- Trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate

- Trioctyl(dodecyl)phosphonium chloride

Uniqueness

Trihexyl(octyl)phosphonium chloride is unique due to its specific combination of trihexyl and octyl groups, which confer distinct solubility and thermal stability properties. Compared to similar compounds, it offers a balance of hydrophobicity and ionic character, making it suitable for a broader range of applications .

Biologische Aktivität

Trihexyl(octyl)phosphonium chloride (THOPC) is an ionic liquid that has garnered attention for its unique properties and potential applications in various biological contexts. This article explores its biological activity, including its antibacterial, ecotoxicological, and cellular effects, supported by relevant data and case studies.

- Molecular Formula : C26H56ClP

- Molar Mass : 466.2 g/mol

- Structure : THOPC consists of a phosphonium cation with three hexyl groups and one octyl group, paired with a chloride anion.

1. Antibacterial Activity

THOPC exhibits varying antibacterial properties against different bacterial strains. A study highlighted the effectiveness of phosphonium ionic liquids (PILs), including THOPC, against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several strains:

| Bacterial Strain | MIC (mM) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

The results indicate that THOPC is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections and other conditions .

2. Ecotoxicological Impact

The ecotoxicological profile of THOPC has been assessed through various studies. The compound's impact on aquatic organisms was evaluated using the luminescent bacterium Vibrio fischeri and the green algae Scenedesmus vacuolatus. The median effective concentrations (EC50) were found to be:

| Organism | EC50 (mM) |

|---|---|

| Vibrio fischeri | 0.25 |

| Scenedesmus vacuolatus | 0.75 |

These findings suggest that while THOPC has antibacterial properties, it also poses risks to aquatic life at certain concentrations .

3. Cellular Effects

Research has shown that THOPC can influence cellular processes in mammalian cells. In vitro studies using HeLa cells indicated that exposure to THOPC resulted in alterations in cell membrane integrity and induced cytotoxic effects at higher concentrations:

- Cell Viability Reduction : Observed at concentrations above 1 mM.

- Mechanism of Action : Potential disruption of cellular membranes leading to apoptosis.

Further investigations are needed to elucidate the specific pathways affected by THOPC .

Case Study 1: Antibacterial Efficacy Against Biofilms

A recent study investigated the efficacy of THOPC in disrupting biofilm formation by Staphylococcus aureus. The results demonstrated a significant reduction in biofilm biomass when treated with THOPC compared to control groups, highlighting its potential as a therapeutic agent in managing biofilm-associated infections .

Case Study 2: Toxicity Assessment on Aquatic Ecosystems

An ecotoxicological assessment was conducted to evaluate the long-term effects of THOPC on freshwater ecosystems. Results indicated that chronic exposure at sub-lethal concentrations led to biodiversity loss among microbial communities, emphasizing the need for careful consideration of its environmental impact .

Eigenschaften

IUPAC Name |

trihexyl(octyl)phosphanium;chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H56P.ClH/c1-5-9-13-17-18-22-26-27(23-19-14-10-6-2,24-20-15-11-7-3)25-21-16-12-8-4;/h5-26H2,1-4H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHKYZZEWNRUFC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H56ClP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.